molecular formula C20H19NO4S B3657674 N-(2,5-dimethoxyphenyl)-4-phenylbenzenesulfonamide

N-(2,5-dimethoxyphenyl)-4-phenylbenzenesulfonamide

Cat. No.: B3657674
M. Wt: 369.4 g/mol
InChI Key: PCZSZNZZJJXIEF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-phenylbenzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dimethoxyphenyl group and a phenylbenzenesulfonamide moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-24-17-10-13-20(25-2)19(14-17)21-26(22,23)18-11-8-16(9-12-18)15-6-4-3-5-7-15/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZSZNZZJJXIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-phenylbenzenesulfonamide typically involves the reaction of 2,5-dimethoxyaniline with 4-phenylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-phenylbenzenesulfonamide has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A hallucinogenic compound with similar structural features.

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with a similar dimethoxyphenyl group.

Uniqueness

N-(2,5-dimethoxyphenyl)-4-phenylbenzenesulfonamide is unique due to its combination of a dimethoxyphenyl group and a phenylbenzenesulfonamide moiety, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dimethoxyphenyl)-4-phenylbenzenesulfonamide
Reactant of Route 2
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N-(2,5-dimethoxyphenyl)-4-phenylbenzenesulfonamide

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